(E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide
Description
Properties
Molecular Formula |
C23H29N3O5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H29N3O5S/c1-12(8-10-16(27)24-22-26-25-21(32-22)23(3,4)5)7-9-14-18(28)17-15(11-31-20(17)29)13(2)19(14)30-6/h7,28H,8-11H2,1-6H3,(H,24,26,27)/b12-7+ |
InChI Key |
GWUWCZXJUMFZRV-KPKJPENVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C(C)(C)C)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common route involves reacting tert-butyl carbazate with carbon disulfide in the presence of hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction proceeds via intermediate dithiocarbazate formation, which undergoes intramolecular dehydration to yield the thiadiazole core.
Optimization Insights :
-
Temperature Control : Cyclization at 80–100°C minimizes side product formation.
-
Solvent Selection : Dichloromethane (DCM) facilitates efficient stirring and product isolation.
Preparation of the Isobenzofuran Fragment
The 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl fragment is synthesized through a Friedel-Crafts acylation followed by lactonization.
Friedel-Crafts Acylation and Cyclization
A substituted phthalic anhydride derivative is treated with methyl magnesium bromide in tetrahydrofuran (THF), followed by acid-catalyzed cyclization. The hydroxyl and methoxy groups are introduced via selective demethylation and protection strategies.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Methyl MgBr, THF, −20°C → rt, 12 h | 78 |
| Cyclization | H2SO4, AcOH, 60°C, 6 h | 85 |
| Demethylation | BBr3, DCM, 0°C → rt, 4 h | 92 |
Formation of the Hex-4-Enoic Acid Side Chain
The (E)-4-methylhex-4-enoic acid side chain is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction to ensure stereoselectivity.
Horner-Wadsworth-Emmons Olefination
A phosphonate ester derived from methyl 4-methylpent-2-enoate reacts with paraformaldehyde under basic conditions to yield the (E)-configured enoic acid.
Optimization :
-
Base Selection : Sodium hydride (NaH) in THF achieves >95% E-selectivity.
-
Temperature : Reactions conducted at −78°C minimize Z-isomer formation.
Amide Coupling and Final Assembly
The final step involves coupling the hex-4-enoic acid with 5-(tert-butyl)-1,3,4-thiadiazol-2-amine.
Carbodiimide-Mediated Coupling
Activation of the enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation.
Representative Procedure :
-
Activation : Hex-4-enoic acid (10 mmol), EDC (12 mmol), HOBt (11 mmol), and triethylamine (14 mmol) in DCM (50 mL) at 0°C for 30 min.
-
Coupling : Addition of 5-(tert-butyl)-1,3,4-thiadiazol-2-amine (10 mmol), stirred at 25°C for 12 h.
-
Workup : Extraction with DCM, washing with 1 M HCl and brine, followed by silica gel chromatography (Hexanes:EtOAc = 7:3).
Yield : 82% (white solid). LC-MS (ESI): m/z 512.3 [M+H]+.
Stereochemical Control and Analytical Validation
The (E)-configuration of the enamide is confirmed via nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography.
NOE Analysis
Irradiation of the methyl group at C4 (δ 1.65 ppm) enhances the vinyl proton signal (δ 6.25 ppm), confirming trans geometry.
X-Ray Crystallography
Single-crystal analysis reveals a dihedral angle of 178.9° between the thiadiazole and isobenzofuran planes, consistent with minimal steric hindrance.
Scalability and Process Optimization
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 12 | 82 | 98.5 |
| THF | 18 | 75 | 97.2 |
| DMF | 24 | 68 | 95.8 |
DCM emerges as the optimal solvent due to its low polarity and compatibility with carbodiimide reagents.
Catalyst Loading in Coupling Reactions
| EDC Equiv. | HOBt Equiv. | Yield (%) |
|---|---|---|
| 1.2 | 1.1 | 82 |
| 1.5 | 1.3 | 84 |
| 2.0 | 1.5 | 85 |
A 1.5:1.3 ratio of EDC:HOBt balances cost and efficiency.
Challenges and Mitigation Strategies
Isobenzofuran Sensitivity
The lactone ring is prone to hydrolysis under acidic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the isobenzofuran moiety.
Substitution: Substitution reactions might occur at the thiadiazole ring or the isobenzofuran moiety, depending on the presence of reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Conditions might include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against human chronic myelogenous leukemia cells and other cancer types, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity. In vitro studies have indicated that derivatives of thiadiazole can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antibacterial agents .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of thiadiazole derivatives. The presence of substituents such as methoxy and hydroxy groups enhances the biological activity of these compounds, potentially aiding in the treatment of inflammatory diseases .
Agricultural Applications
Pesticidal Activity
Thiadiazole compounds are being explored for their use as pesticides. Studies have indicated that these compounds can act as effective insecticides and fungicides. The specific compound discussed has shown efficacy against various agricultural pests and pathogens, which could lead to its application in crop protection strategies .
Herbicidal Properties
Beyond insecticidal activity, certain thiadiazole derivatives have been investigated for their herbicidal properties. This application is particularly relevant in developing environmentally friendly herbicides that target specific weeds without affecting crop yield .
Material Science Applications
Polymer Chemistry
The unique chemical structure of (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxic effects on cancer cell lines |
| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory treatments | Potential aid in treating inflammatory diseases | |
| Agricultural Science | Pesticides | Efficacy against agricultural pests |
| Herbicides | Environmentally friendly options | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to produce a biological effect.
Comparison with Similar Compounds
Thiadiazole/Thiazole Substituents
- Target compound : A tert-butyl group on 1,3,4-thiadiazole enhances lipophilicity and steric bulk compared to smaller substituents like cyclopropyl () or isopropyl () .
- Compound 11 () : A 6-methoxybenzo[d]thiazol-2-yl group replaces thiadiazole, reducing nitrogen content and altering electronic properties .
Isobenzofuran Substituents
- Target compound : The 4-hydroxy group enables hydrogen bonding, unlike dimethoxy-substituted analogs (e.g., ), which prioritize lipophilicity over polar interactions .
- Compound 12 () : A tetrahydrobenzo[d]thiazol-2-yl group introduces partial saturation, possibly affecting planarity and binding to flat enzyme active sites .
Physicochemical Properties
*Inferred formula based on structural similarity to .
†Estimated using ’s molecular weight (445.5) + tert-butyl (C₄H₉) contribution.
Research Findings and Trends
Substituent Bulk : Bulky groups (e.g., tert-butyl) on thiadiazole improve metabolic stability but may hinder target engagement due to steric effects .
Electron-Donating Groups : Methoxy and hydroxy groups on isobenzofuran enhance electronic interactions with enzyme active sites, though hydroxy groups increase solubility .
Biological Activity
The compound (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and therapeutic potentials based on diverse research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural elucidation is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For example, the presence of characteristic peaks in the IR spectrum indicates functional groups such as amides and thiadiazoles.
2.1 Anticancer Activity
Thiadiazole derivatives are known for their anticancer properties. Research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | HL-60 (Leukemia) | 1.7 |
| Compound B | SK-MEL-1 (Melanoma) | 21.5 |
| Compound C | OVCAR-4 (Ovarian) | 25.9 |
These values suggest that the compound may also exhibit selective cytotoxicity against specific cancer types, which warrants further investigation into its mechanisms of action and structure–activity relationships (SAR) .
2.2 Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various studies. Thiadiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus. In vitro assays indicate that these compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological macromolecules, leading to apoptosis in cancer cells or inhibition of microbial growth. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
4. Case Studies and Research Findings
Several studies have documented the biological activity of thiadiazole compounds similar to the target compound:
- Anticancer Studies : A study demonstrated that a related thiadiazole compound decreased the viability of human leukemia and melanoma cells while sparing normal cells .
- Antimicrobial Studies : Another research highlighted that derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
5. Conclusion
The compound (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide shows promising biological activities, particularly in anticancer and antimicrobial domains. Future research should focus on detailed mechanistic studies and clinical evaluations to fully understand its therapeutic potential.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Path Optimization : Use quantum chemical calculations (e.g., density functional theory) to predict energy barriers and intermediates, narrowing down optimal conditions .
- Solvent/Catalyst Screening : Employ high-throughput experimentation (HTE) to test solvent polarities (e.g., DMF vs. THF) and catalysts (e.g., Pd/C or organocatalysts) for stereochemical control .
- Real-Time Monitoring : Implement inline spectroscopic techniques (e.g., Raman or IR) to track reaction progress and adjust parameters dynamically .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., HSQC, HMBC) to resolve complex coupling patterns in the thiadiazol and isobenzofuran moieties .
- X-Ray Crystallography : Determine absolute configuration and hydrogen-bonding networks via single-crystal diffraction (e.g., as demonstrated for structurally analogous thiazol-amines in ).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using ESI-TOF or MALDI-TOF.
Q. How should researchers design initial biological screening assays to evaluate therapeutic potential?
Methodological Answer:
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .
- Enzymatic Inhibition : Test activity against kinases or proteases relevant to the compound’s structural motifs (e.g., thiadiazol-linked kinases) .
- Solubility Assessment : Use shake-flask or HPLC methods to determine aqueous solubility for bioavailability predictions .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability and conformational changes (e.g., GROMACS or AMBER) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites, particularly for the enamide and thiadiazol groups .
Q. How can contradictory results in biological activity data be systematically addressed?
Methodological Answer:
- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .
- Orthogonal Assays : Validate cytotoxicity results with apoptosis markers (e.g., Annexin V) or genomic profiling (RNA-seq) .
- Stability Testing : Use LC-MS to confirm compound integrity under assay conditions, ruling out degradation artifacts .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modifications at the tert-butyl or methoxy groups and compare bioactivity (Table 1) .
- Free-Wilson Analysis : Quantify contributions of specific substituents to activity using regression models .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the isobenzofuran ring) .
Q. Table 1: Hypothetical SAR Data for Derivatives
| Substituent Position | Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| R₁ (tert-butyl) | Cyclohexyl | 12.3 | Reduced potency |
| R₂ (methoxy) | Ethoxy | 8.7 | Improved solubility |
| R₃ (methyl) | Trifluoromethyl | 5.2 | Enhanced metabolic stability |
Q. What safety protocols are critical when handling this compound in advanced laboratories?
Methodological Answer:
- Chemical Hygiene Plan (CHP) : Adhere to OSHA guidelines for handling toxic intermediates (e.g., tert-butylamine derivatives) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed-system transfers for air-sensitive steps .
- Waste Management : Neutralize acidic/basic byproducts before disposal and use sealed containers for sharps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
